In-Depth Technical Guide: Chemical Structure Analysis of 1,7-Dihydropyrano[4,3-b]pyrrole-4,6-dione
In-Depth Technical Guide: Chemical Structure Analysis of 1,7-Dihydropyrano[4,3-b]pyrrole-4,6-dione
Introduction: Unveiling a Privileged Scaffold
The 1,7-Dihydropyrano[4,3-b]pyrrole-4,6-dione core represents a fascinating and synthetically accessible fused heterocyclic system. This scaffold, integrating both a pyran and a pyrrole ring, is of significant interest to the scientific community, particularly those in drug discovery and materials science. Pyrrole and pyran derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2][3][4][5] The fusion of these two pharmacologically relevant rings creates a rigid, three-dimensional structure with a unique distribution of heteroatoms and functional groups—specifically, a lactone (in the pyran ring) and a lactam (in the pyrrole ring).
The precise characterization of this molecular architecture is paramount. An unambiguous determination of its chemical structure is the foundational step upon which all further research—be it investigating its biological mechanism of action, developing structure-activity relationships (SAR), or assessing its potential as a therapeutic agent—is built. This guide provides a comprehensive, multi-technique approach to the structural elucidation of 1,7-Dihydropyrano[4,3-b]pyrrole-4,6-dione, grounded in field-proven methodologies and authoritative scientific principles. We will explore not just the "what" but the "why" behind each analytical choice, empowering researchers to approach this and similar heterocyclic systems with confidence and rigor.
Section 1: Foundational Spectroscopic Characterization
A multi-pronged spectroscopic approach is the cornerstone of structural analysis for any novel organic compound. Each technique provides a unique piece of the structural puzzle. For 1,7-Dihydropyrano[4,3-b]pyrrole-4,6-dione, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy is indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Predicted ¹H and ¹³C NMR Data
The following table summarizes the anticipated chemical shifts for the core structure of 1,7-Dihydropyrano[4,3-b]pyrrole-4,6-dione. These predictions are based on established values for similar heterocyclic systems and the known electronic effects of the integrated lactam and lactone functionalities.[6][7][8][9]
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |
| H-2 | ~4.5 - 5.0 | ~70 - 75 | Methylene protons adjacent to the pyran oxygen; deshielded. |
| H-3 | ~3.0 - 3.5 | ~35 - 40 | Methylene protons adjacent to the quaternary carbon C-3a. |
| C-3a | N/A | ~110 - 115 | Quaternary carbon at the ring junction. |
| C-4 (C=O) | N/A | ~165 - 170 | Lactone carbonyl carbon. |
| C-4a | N/A | ~145 - 150 | Quaternary carbon of the pyrrole ring. |
| C-6 (C=O) | N/A | ~170 - 175 | Lactam carbonyl carbon. |
| N-H (Position 7) | ~8.0 - 9.0 (broad) | N/A | Amide proton, often broad due to quadrupole effects and exchange. |
| C-7a | N/A | ~100 - 105 | Quaternary carbon at the ring junction. |
Note: Actual shifts can vary based on solvent, concentration, and temperature.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to slow the exchange of the N-H proton, making it more easily observable. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ=0.00 ppm).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans (typically 8-16 for sufficient signal-to-noise), relaxation delay (D1, usually 1-2 seconds), and spectral width.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.
-
2D NMR (COSY & HSQC/HMBC):
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, which is critical for identifying adjacent protons, such as those on the C-2 and C-3 positions.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for unambiguous assignment of the C-2 and C-3 signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for piecing together the molecular skeleton. It shows correlations between protons and carbons that are 2-3 bonds away. For instance, correlations from the H-2 protons to the C-4 carbonyl and the C-3a junction carbon would be expected.
-
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental formula, and offers structural clues through the analysis of its fragmentation patterns.
Expected Mass and Fragmentation
For 1,7-Dihydropyrano[4,3-b]pyrrole-4,6-dione (C₇H₅NO₃), the expected monoisotopic mass is approximately 151.0269 Da. High-resolution mass spectrometry (HRMS), using techniques like ESI-QTOF, can confirm this mass to within a few parts per million (ppm), validating the elemental composition.[10][11]
The fragmentation of pyranopyrrole systems is often initiated by the loss of stable neutral molecules.[12] Key expected fragmentation pathways include:
-
Loss of CO: A common fragmentation for both lactones and lactams, leading to a fragment ion of [M-28]⁺.
-
Retro-Diels-Alder (RDA) type cleavage: Cleavage of the pyran ring could occur, though this is less common in saturated systems.
-
Cleavage of the Pyrrole Ring: The pyrrole moiety may also undergo characteristic ring-opening or fragmentation.[10][13]
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Full Scan MS: Acquire a full scan mass spectrum in both positive and negative ion modes to identify the protonated molecule [M+H]⁺ and/or the deprotonated molecule [M-H]⁻.
-
Tandem MS (MS/MS): Isolate the parent ion of interest (e.g., [M+H]⁺) in the first stage of the mass spectrometer and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). Analyze the resulting fragment ions in the second stage to elucidate the fragmentation pathways.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation.
Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| N-H Stretch (Lactam) | 3200 - 3400 | Strong, potentially broad |
| C=O Stretch (Lactone) | 1735 - 1760 | Strong, sharp |
| C=O Stretch (Lactam) | 1680 - 1720 | Strong, sharp |
| C-O Stretch (Ether) | 1050 - 1150 | Strong |
The distinct, strong absorptions for the two different carbonyl groups (lactone and lactam) are a key diagnostic feature for this molecule.
Section 2: Definitive 3D Structure Determination
While spectroscopic methods provide a robust 2D representation of the molecule, single-crystal X-ray crystallography stands as the gold standard for unambiguously determining the three-dimensional atomic arrangement in the solid state.[14][15][16]
Single-Crystal X-ray Crystallography
This technique involves irradiating a single, high-quality crystal of the compound with a beam of X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.[14][15]
Protocol: From Powder to Structure
-
Crystallization (The Rate-Limiting Step): The primary challenge is growing a single crystal of suitable size and quality.[15]
-
Method: Slow evaporation is a common starting point. Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone) to create a saturated solution. Allow the solvent to evaporate slowly and undisturbed over several days to weeks.
-
Alternative Methods: If slow evaporation fails, techniques such as vapor diffusion (liquid-liquid or liquid-vapor) or cooling crystallization should be explored.
-
-
Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer and placed within the X-ray diffractometer. The crystal is cooled (typically to ~100 K) to minimize thermal vibrations and then rotated in the X-ray beam while diffraction data are collected on a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to solve the phase problem and generate an initial electron density map.[14] This initial model is then refined using least-squares methods to best fit the experimental data, yielding the final, detailed 3D structure.[14] The resulting structure provides definitive proof of the pyrano[4,3-b]pyrrole fusion.
Section 3: Computational Corroboration
In modern chemical analysis, computational methods serve as a powerful partner to experimental techniques, helping to predict spectra, confirm assignments, and provide deeper insight into molecular properties.
Density Functional Theory (DFT) for NMR Prediction
Quantum mechanical methods, particularly DFT, have become invaluable for predicting NMR parameters with a high degree of accuracy.[17][18] By calculating the magnetic shielding tensors for each nucleus, one can predict ¹H and ¹³C chemical shifts that can be directly compared with experimental data.[19][20]
This process is especially useful for:
-
Resolving Ambiguities: When experimental spectra are complex or assignments are uncertain, DFT calculations can provide a theoretical model to resolve the issue.[17]
-
Stereochemical Assignment: For molecules with multiple stereoisomers, comparing the experimental NMR data to the predicted spectra for each possible isomer can be a powerful method for structural assignment.[17]
Workflow: Computational NMR Prediction
A typical workflow involves geometry optimization of the molecule at a given level of theory (e.g., B3LYP/6-31G(d)), followed by NMR shielding calculations using a more robust functional and basis set (e.g., mPW1PW91/6-311+G(2d,p)) with a solvent model (like the Polarizable Continuum Model, PCM) to simulate solution-phase conditions.[21]
Section 4: Integrated Analytical Strategy
No single technique provides the complete picture. The true power of chemical analysis lies in the logical integration of data from multiple orthogonal techniques. The following workflow illustrates a robust strategy for the structural elucidation of 1,7-Dihydropyrano[4,3-b]pyrrole-4,6-dione.
Caption: Integrated workflow for structural elucidation.
Conclusion
The structural analysis of 1,7-Dihydropyrano[4,3-b]pyrrole-4,6-dione is a systematic process that relies on the convergence of evidence from multiple, high-caliber analytical techniques. From initial confirmation of its molecular formula and functional groups via MS and IR, to the detailed mapping of its atomic connectivity with a suite of NMR experiments, each step builds upon the last. The definitive three-dimensional structure is achieved through single-crystal X-ray diffraction, with computational DFT methods providing powerful theoretical corroboration. This integrated approach not only ensures the unequivocal identification of the target molecule but also establishes a robust framework for the analysis of other novel heterocyclic compounds, thereby accelerating the pace of innovation in drug discovery and chemical science.
References
-
Bifulco, G., et al. (2007). The Power of Quantum Mechanics-Based Methods in the Structure Elucidation of Natural Products by NMR Spectroscopy. Chemical Reviews, 107(9), 3744-3779. Available at: [Link]
-
Willoughby, P. H., et al. (2014). A Straightforward Protocol for Calculating the 1H and 13C NMR Chemical Shifts of Small Organic Molecules. Organic & Biomolecular Chemistry, 12(33), 6491-6503. Available at: [Link]
-
Faria, J. V., et al. (2017). Biologically Active Pyrrole-Based Compounds. Mini-Reviews in Medicinal Chemistry, 17(13), 1214-1232. Available at: [Link]
-
Biswas, S., & Das, S. (2022). Recent advances in the synthesis and biological applications of pyranopyrazole derivatives. Results in Chemistry, 4, 100342. Available at: [Link]
-
Liang, X., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(23), 2683-2692. Available at: [Link]
-
Asif, N., et al. (2014). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry, 26(1), 271-274. Available at: [Link]
-
PubChem. Pyrrole. National Center for Biotechnology Information. Available at: [Link]
- Stout, G. H., & Jensen, L. H. (1989). X-Ray Structure Determination: A Practical Guide, 2nd Edition. John Wiley & Sons.
-
Petri, K., et al. (2020). Pyrrole Derivatives with Biological Activity. Molecules, 25(21), 5029. Available at: [Link]
-
Wikipedia. X-ray crystallography. Available at: [Link]
-
Bagno, A., et al. (2006). Computational NMR Spectroscopy: A Powerful Tool for the Chemist. Angewandte Chemie International Edition, 45(33), 5418-5422. Available at: [Link]
-
Abraham, R. J., & Reid, M. (2002). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society, Perkin Transactions 2, (6), 1085-1093. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. Bioactive and pharmacologically important pyrano[2,3-c]pyrazoles. Available at: [Link]
-
PubMed. From Bench to Bioactivity: Pyranopyrazole Synthesis, Anticancer, Antimicrobial Efficacy, DFT, Molecular Docking, and Molecular Dynamic Insights. Available at: [Link]
Sources
- 1. Frontiers | Multi-component synthesis and invitro biological assessment of novel pyrrole derivatives and pyrano[2,3-c]pyrazole derivatives using Co3O4 nanoparticles as recyclable nanocatalyst [frontiersin.org]
- 2. urfpublishers.com [urfpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. From Bench to Bioactivity: Pyranopyrazole Synthesis, Anticancer, Antimicrobial Efficacy, DFT, Molecular Docking, and Molecular Dynamic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrole(109-97-7) 1H NMR [m.chemicalbook.com]
- 7. acgpubs.org [acgpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. asianpubs.org [asianpubs.org]
- 13. lifesciencesite.com [lifesciencesite.com]
- 14. mkuniversity.ac.in [mkuniversity.ac.in]
- 15. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 17. Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. Computational NMR Prediction: A Microreview [corinwagen.github.io]
